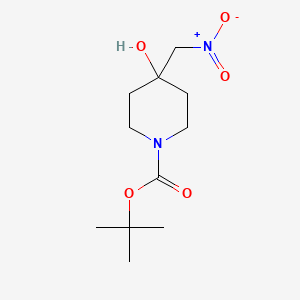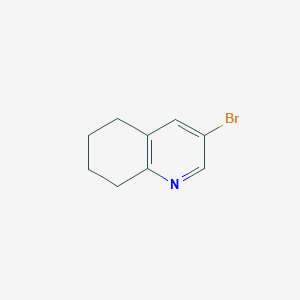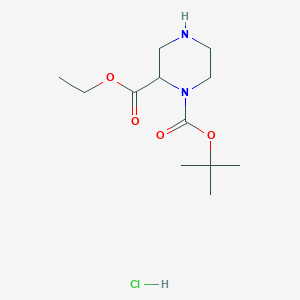
1-乙氧基-2,3,5,6-四氟-4-(三氟甲基)苯
描述
Synthesis Analysis
The synthesis of related compounds, such as “2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide”, has been reported. It is prepared in one step from α,α,α−2,3,5,6-heptafluoro- p -xylene .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, “2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide” can be used in electrophoric derivatization reactions prior to detection during gas chromatography-electron-capture negative ion mass spectrometry (GC-ECNI-MS) .
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like “2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide” have been analyzed. It has a vapor pressure of 0.38 psi at 20 °C, a refractive index n20/D 1.448 (lit.), and a density of 1.864 g/mL at 25 °C (lit.) .
科学研究应用
-
Gas Chromatography-Electron-Capture Negative Ion Mass Spectrometry (GC-ECNI-MS)
- TTBB may be employed as an alternate of pentafluorobenzyl bromide (PFBB) in electrophoric derivatization reactions prior to detection during GC-ECNI-MS .
- In this method, TTBB is used as a derivatizing agent to enhance the detection sensitivity of certain compounds in GC-ECNI-MS .
- The results show that TTBB can function as an effective analogue of PFBB, providing similar or even better performance in terms of detection sensitivity .
-
Characterization and Quantitation of DNA and Hemoglobin Adducts
- TTBB may be employed as a derivatization reagent for the characterization and quantitation of DNA and hemoglobin adducts .
- In this application, TTBB is used to derivatize the adducts, which are then analyzed using appropriate analytical techniques .
- The use of TTBB allows for the accurate characterization and quantitation of these adducts, providing valuable information about the extent of DNA and protein damage in biological samples .
- Synthesis of bis(2,4,6-tris(trifluoromethyl)phenyl)chloropnictines
- “1,3,5-tris(trifluoromethyl)benzene” was used as a starting material in the synthesis of bis(2,4,6-tris(trifluoromethyl)phenyl)chloropnictines .
- In this application, “1,3,5-tris(trifluoromethyl)benzene” is used as a precursor in the synthesis of bis(2,4,6-tris(trifluoromethyl)phenyl)chloropnictines .
- The use of “1,3,5-tris(trifluoromethyl)benzene” allows for the synthesis of these complex organopnictine compounds, which may have potential applications in various areas of chemistry .
- Synthesis of bis(2,4,6-tris(trifluoromethyl)phenyl)chloropnictines
- “1,3,5-tris(trifluoromethyl)benzene” was used as a starting material in the synthesis of bis(2,4,6-tris(trifluoromethyl)phenyl)chloropnictines .
- In this application, “1,3,5-tris(trifluoromethyl)benzene” is used as a precursor in the synthesis of bis(2,4,6-tris(trifluoromethyl)phenyl)chloropnictines .
- The use of “1,3,5-tris(trifluoromethyl)benzene” allows for the synthesis of these complex organopnictine compounds, which may have potential applications in various areas of chemistry .
安全和危害
属性
IUPAC Name |
1-ethoxy-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F7O/c1-2-17-8-6(12)4(10)3(9(14,15)16)5(11)7(8)13/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCNFARMNBSGEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxy-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol](/img/structure/B1442462.png)

![5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester](/img/structure/B1442466.png)

amine hydrochloride](/img/structure/B1442468.png)


![3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid](/img/structure/B1442472.png)
![2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol](/img/structure/B1442473.png)




